Enantiomeric Purity: ≥99% ee S-Enantiomer via Validated Resolution Process
The S-enantiomer of 3-hydroxymethylpiperidine can be prepared with enantiomeric excess (ee) of at least 98%, and preferably at least 99%, accompanied by chemical purity of at least 99.5% as determined by gas chromatography, according to the process claimed in US20160068486A1 [1]. In contrast, the racemate (CAS 848069-91-0) by definition provides 0% ee and the R-enantiomer produced via the same process yields the opposite stereochemical outcome. This level of optical purity is established as a specification in the patent explicitly for the S-enantiomer [1].
| Evidence Dimension | Enantiomeric excess (ee) and chemical purity |
|---|---|
| Target Compound Data | ≥99% ee (S-enantiomer); chemical purity ≥99.5% (by GC) |
| Comparator Or Baseline | Racemic 3-(hydroxymethyl)piperidin-3-ol (CAS 848069-91-0): 0% ee; typical commercial purity 95–97% |
| Quantified Difference | >99% ee advantage for the S-enantiomer vs. racemate; ≥2.5% absolute chemical purity advantage |
| Conditions | Patent-specified process: resolution via diastereomeric salt formation with chiral carboxylic acid; analysis by gas chromatography (GC) |
Why This Matters
Procurement of the (S)-enantiomer with documented ≥99% ee eliminates the confounding variable of stereochemical heterogeneity in asymmetric synthesis and chiral drug discovery programs.
- [1] Reuter Chemische Apparatebau KG. Process for preparing enantiomerically enriched 3-hydroxymethylpiperidine. US Patent US20160068486A1 (WO2014173855A1), 2016. Specifications at paragraphs [0062]–[0070]. View Source
